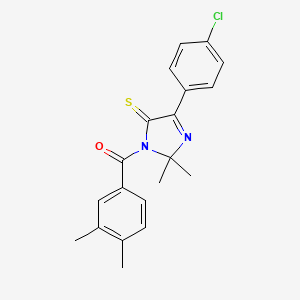

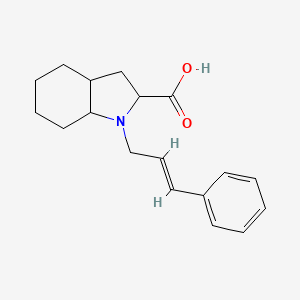

![molecular formula C15H15ClN2O4 B2415070 3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid CAS No. 1799259-69-0](/img/structure/B2415070.png)

3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Synthesis and Characterization

- Studies on chemical synthesis techniques, such as asymmetric synthesis, have been conducted to understand the formation and properties of complex chemical structures similar to 3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid. This involves exploring the stereoselectivity and absolute configurations of diastereomeric compounds, providing a foundation for synthetic chemistry applications (Shetty & Nelson, 1988).

Electrochemical Studies

- Electrochemical behavior of unsymmetrical dihydropyridines with cyano substituents has been analyzed to understand their reduction and oxidation processes. This research is relevant for developing new electrochemical methods and understanding the electronic properties of complex molecules (David et al., 1995).

Corrosion Inhibition

- Cyanoacetamide derivatives, similar in functionality to the compound , have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic media. This research highlights the potential applications of such compounds in protecting metals from corrosion (Fouda et al., 2008).

Biochemical Applications

- The involvement of medium chain acyl-CoA synthetase in glycine conjugation of benzoic acid derivatives with electron-donating groups has been explored. This suggests potential applications in drug metabolism and pharmacokinetics studies, where understanding the conjugation processes is crucial (Kasuya et al., 1996).

Organic and Polymer Chemistry

- Polyaniline doped with benzoic acid and substituted benzoic acids, including compounds with functionalities similar to the one , has been synthesized and characterized. This research opens up applications in conductive polymers and materials science, where such doped polyaniline can be used in electronic devices (Amarnath & Palaniappan, 2005).

properties

IUPAC Name |

3-chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4/c1-22-6-2-5-18-14(19)12(9-17)7-10-3-4-11(15(20)21)8-13(10)16/h3-4,7-8H,2,5-6H2,1H3,(H,18,19)(H,20,21)/b12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSQKKKSKYUQGX-KPKJPENVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=CC1=C(C=C(C=C1)C(=O)O)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCNC(=O)/C(=C/C1=C(C=C(C=C1)C(=O)O)Cl)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}acetate](/img/structure/B2414987.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2414988.png)

![methyl 4-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2414989.png)

![3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2414993.png)

![2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro-](/img/structure/B2414999.png)

![(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2415002.png)